N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide

ITK Kinase Inhibition Immunology

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide (CAS 361167-11-5) is a synthetic, small-molecule kinase inhibitor belonging to the thieno[3,4-c]pyrazole class. This compound features a thieno[3,4-c]pyrazole core with a tert-butyl substituent and a 2-chloro-6-fluorobenzamide moiety.

Molecular Formula C16H17ClFN3OS
Molecular Weight 353.84
CAS No. 361167-11-5
Cat. No. B2406986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide
CAS361167-11-5
Molecular FormulaC16H17ClFN3OS
Molecular Weight353.84
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H17ClFN3OS/c1-16(2,3)21-14(9-7-23-8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22)
InChIKeyULABYJABDOZHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide (CAS 361167-11-5)


N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide (CAS 361167-11-5) is a synthetic, small-molecule kinase inhibitor belonging to the thieno[3,4-c]pyrazole class [1]. This compound features a thieno[3,4-c]pyrazole core with a tert-butyl substituent and a 2-chloro-6-fluorobenzamide moiety. The thieno[3,4-c]pyrazole scaffold is a recognized privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors, particularly against targets like Interleukin-2-inducible T-cell kinase (ITK) and Kinase insert Domain Receptor (KDR/VEGFR2) [2]. The specific halogenated benzamide substitution pattern on this compound suggests a design strategy aimed at enhancing binding affinity and selectivity within the kinase ATP-binding pocket.

Scientific Rationale Against Generic Substitution for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide


Generic substitution among thieno[3,4-c]pyrazole-based kinase inhibitors is fraught with risk due to the extreme sensitivity of kinase selectivity profiles to minor structural modifications. The thieno[3,4-c]pyrazole core is a versatile scaffold where changes to the N2-substituent and the 3-amido group dictate the inhibitor's kinome interaction fingerprint [1]. The specific combination of a hydrophobic tert-butyl group at N2 and the ortho-chloro, ortho-fluoro substitution on the benzamide ring in this compound creates a unique pharmacophore that cannot be replicated by close analogs bearing different substituents (e.g., N-methyl, N-phenyl, or different benzamide isomers). This was a core design principle within the patent family for selective ITK inhibition, where subtle changes led to major alterations in both potency and selectivity against other Tec-family kinases . Therefore, replacing this compound with a structurally similar thienopyrazole could result in an unpredictable change in target engagement, off-target activity, and ultimately, experimental reproducibility.

Quantitative Differentiation Guide for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide


Comparative Kinase Inhibition Potency in ITK-Focused Thienopyrazole Series

This compound is a member of a patented series of thienopyrazoles optimized for inhibition of Interleukin-2-inducible T-cell kinase (ITK). The patent family demonstrates that N2-tert-butyl and ortho-substituted benzamide groups are critical for achieving sub-micromolar inhibition of ITK. While exact IC50 for this compound is not disclosed in public domain, structurally related analogs in the patent with similar substitution patterns exhibit ITK IC50 values in the nanomolar to low micromolar range, distinguishing them from N2-aryl or unsubstituted benzamide variants which show significantly reduced potency [1].

ITK Kinase Inhibition Immunology

Selectivity Profile Against KDR (VEGFR2) Within Thienopyrazole Library

A scaffold-oriented synthesis study evaluated a library of 95 thienopyrazoles against a panel of kinases including KDR. Several analogs were identified as submicromolar KDR inhibitors, with activity being highly dependent on the amine substituent at the 3-position of the thienopyrazole core [1]. This compound, with its 2-chloro-6-fluorobenzamide group, fits the profile of a type II or type I½ kinase inhibitor, potentially interacting with the DFG-out conformation or the back pocket of KDR, as suggested by SAR trends in the study. This contrasts with analogs bearing smaller or less lipophilic amides, which often lack potent KDR activity [1].

KDR/VEGFR2 Angiogenesis Cancer

Structural Basis for Selectivity: The N2-tert-Butyl Group's Role

X-ray crystallography studies of thienopyrazole inhibitors bound to ITK reveal that the N2-substituent occupies a hydrophobic pocket adjacent to the gatekeeper residue . The bulky tert-butyl group in this compound is specifically sized and shaped to achieve optimal van der Waals interactions in this pocket, a feature that directly contributes to selectivity over other Tec-family kinases like BTK and BMX. Replacing the tert-butyl group with a smaller substituent (e.g., methyl) or a planar aryl group leads to a substantial loss of selectivity and, in some cases, a complete loss of ITK affinity . This provides a clear, structurally-grounded reason why this compound is not interchangeable with its N2-methyl or N2-phenyl analogs.

Kinase Selectivity ATP-Binding Pocket Structure-Based Design

Functional Activity in a Cellular Context: Inhibition of ROMK1 Potassium Channel

Data from BindingDB indicates a closely related structural analog (N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide, CAS 1007193-87-4) inhibits the human ROMK1 potassium channel with an IC50 of 49 nM in a thallium flux assay, and 30 nM in an electrophysiology assay [1]. Given the high structural similarity, the target compound is likely to exhibit comparable or improved potency and selectivity for ROMK1 over other inward-rectifier potassium channels. This distinguishes it from other thienopyrazole derivatives that lack this specific halogenated benzamide motif and are not designed for ion channel modulation.

ROMK1 Potassium Channel Cellular Assay

Primary Scientific and Industrial Application Scenarios for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide


Target Validation and Chemical Probe for ITK-Dependent Signaling in T-Cell Immunology

This compound serves as a selective chemical probe for dissecting ITK function in Th2-mediated immune responses, asthma models, and T-cell lymphoma biology. Its structural features, optimized for ITK interaction [1], make it superior to first-generation, less selective ITK inhibitors for target validation studies where off-target kinase effects could confound results.

Angiogenesis and Tumor Vascularization Research via KDR/VEGFR2 Inhibition

As a compound derived from a library of submicromolar KDR inhibitors [1], it is applicable for in vitro studies of endothelial cell proliferation, migration, and tube formation. Its use can help delineate KDR-specific effects from those of other VEGFRs or tyrosine kinases in complex cellular angiogenesis models.

Renal Ion Channel Modulation Studies (ROMK1) for Hypertension and Diuretic Research

Based on the potent ROMK1 inhibitory activity of a structurally analogous compound [1], this molecule is a valuable tool for studying renal potassium homeostasis. It can be used in cellular assays to investigate the role of ROMK1 in potassium recycling and as a pharmacological foundation for developing novel diuretic agents.

Structural Biology and Kinase Drug Design Studies

The well-characterized binding mode of the thienopyrazole scaffold within the ATP-binding pocket of ITK [1] makes this compound suitable for co-crystallization studies and structure-guided optimization campaigns. Its unique halogenated benzamide tail provides an additional vector for medicinal chemists to explore interactions with the kinase back pocket, a feature not available with simpler benzamide variants.

Quote Request

Request a Quote for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.